

Application Notes and Protocols: 4-tert-Butylcyclohexylamine Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-tert-Butylcyclohexylamine

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This document provides detailed application notes and experimental protocols for two promising classes of **4-tert-butylcyclohexylamine** derivatives in medicinal chemistry: Trypanothione Reductase (TR) inhibitors with anti-parasitic activity and Hemagglutinin (HA) fusion inhibitors with anti-influenza activity.

4-tert-Butylcyclohexylamine Derivatives as Trypanothione Reductase Inhibitors

Application: Development of novel therapeutics against parasitic diseases such as African trypanosomiasis and Leishmaniasis.

Mechanism of Action: Derivatives of **4-tert-butylcyclohexylamine**, particularly analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), have been identified as potent inhibitors of trypanothione reductase (TR).^{[1][2]} TR is a crucial enzyme in the redox metabolism of trypanosomatid parasites, responsible for maintaining the reduced state of trypanothione. This molecule is essential for protecting the parasite from oxidative stress.^{[1][3]} Inhibition of TR disrupts the parasite's antioxidant defense system, leading to cell death. As TR is absent in humans, it represents a highly selective target for anti-parasitic drug development.

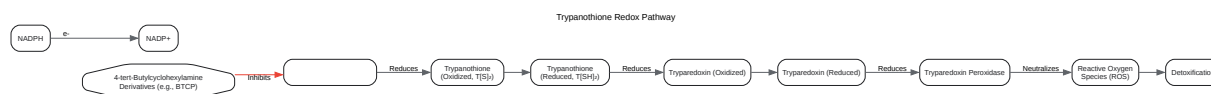
Quantitative Data: Trypanothione Reductase Inhibition and Anti-parasitic Activity

The following table summarizes the in vitro activity of selected **4-tert-butylcyclohexylamine** derivatives and related compounds against *Trypanosoma brucei* and the target enzyme, trypanothione reductase.

Compound	Modification	Target	K _i (μM)	IC ₅₀ (μM) vs. <i>T. brucei</i>	Reference
BTCP	-	<i>T. cruzi</i> TryR	1	10	[1]
Analogue 38 (cis)	cis-4-tert-butyl cyclohexyl	<i>T. brucei</i> TryR	-	>100	[2]
Analogue 38 (trans)	trans-4-tert-butyl cyclohexyl	<i>T. brucei</i> TryR	-	45	[2]
Compound 7	N-benzylacetamide modification	<i>T. cruzi</i>	-	7	[4]
Compound 16	Peracetylated galactopyranosyl unit	<i>T. cruzi</i>	-	6	[4]
Compound 19	Deprotected galactosyl derivative	<i>T. cruzi</i>	-	-	[4]
Compound 25	Di-imidamide moiety	<i>T. brucei</i>	-	0.001	[5]
SeO3	Selenosemicarbazone	<i>T. brucei</i>	-	0.47	[6]

Signaling Pathway: Trypanothione Redox Pathway

The following diagram illustrates the central role of Trypanothione Reductase (TR) in the parasite's defense against oxidative stress.



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Trypanothione Redox Pathway and Inhibition

Experimental Protocols

This protocol is adapted from the synthesis described for analogous compounds.[2]

Step a: Synthesis of the Grignard Reagent and Addition to 4-tert-butylcyclohexanone

- To a solution of 2-bromobenzothiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add magnesium turnings.
- Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.
- Cool the Grignard solution to -78 °C and add a solution of 4-tert-butylcyclohexanone in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Step b: Azide Formation and Reduction

- Dissolve the tertiary alcohol in chloroform and cool to -25 °C.
- Add trichloroacetic acid (TCA) followed by sodium azide (NaN_3).
- Stir the mixture for 55 minutes, allowing it to warm to 0 °C.
- Quench the reaction with water and extract with chloroform.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Dissolve the crude azide in anhydrous THF and add lithium aluminum hydride (LiAlH_4) portion-wise at 0 °C.
- Stir the reaction at room temperature for 2 hours.
- Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
- Filter the resulting suspension and extract the filtrate with diethyl ether.
- Dry the combined organic extracts and concentrate to give the crude amine.

Step c: Piperidine Ring Formation

- Dissolve the crude amine in acetonitrile.
- Add potassium carbonate (K_2CO_3) and 1,5-dibromopentane.
- Reflux the mixture at 82 °C for 3.5 days.
- Cool the reaction, filter, and concentrate the filtrate.
- Purify the residue by column chromatography to separate the cis and trans isomers of the final product (38).

This protocol is based on the DTNB-coupled assay.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- 96-well microtiter plate
- Spectrophotometer capable of reading absorbance at 412 nm
- Recombinant Trypanosoma brucei TR
- NADPH
- Trypanothione disulfide (T[S]₂)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
- Test compounds dissolved in DMSO

Procedure:

- Prepare a reaction mixture in each well of the 96-well plate containing:
 - Assay Buffer
 - TR enzyme (final concentration ~5-10 mU/mL)
 - DTNB (final concentration 100 μM)
 - T[S]₂ (final concentration at its K_m value, typically 5-10 μM)
 - Test compound at various concentrations (typically with a final DMSO concentration of ≤1%). Include a DMSO-only control.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding NADPH to a final concentration of 150-200 μM.

- Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) at room temperature. The rate of increase in absorbance is proportional to the TR activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4-tert-Butylphenyl Derivatives as Influenza Virus Hemagglutinin (HA) Fusion Inhibitors

Application: Development of novel antiviral agents against influenza A virus.

Mechanism of Action: 4-tert-butylphenyl-substituted spirothiazolidinones have been identified as inhibitors of influenza A virus replication.^{[3][12][13]} These compounds target the viral surface glycoprotein hemagglutinin (HA), specifically inhibiting the low pH-induced conformational change that is necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.^{[12][13]} By preventing this fusion event, the viral genetic material cannot be released into the cytoplasm, thus halting the replication cycle.

Quantitative Data: Anti-Influenza Virus Activity

The following table summarizes the in vitro antiviral activity of selected 4-tert-butylphenyl spirothiazolidinone derivatives against influenza A/H3N2 virus.

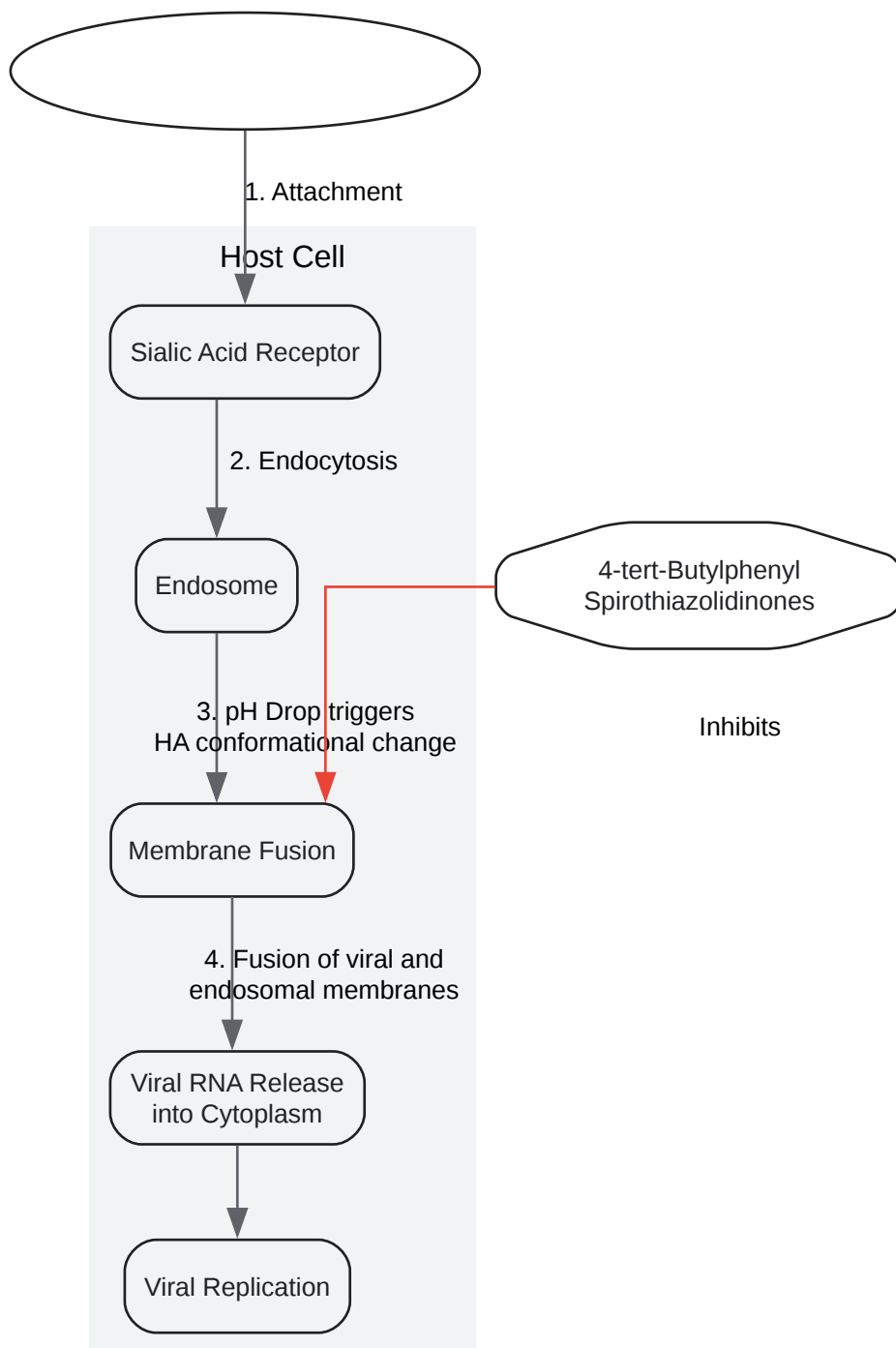
Compound	Substituents on Spiro Ring	EC ₅₀ (μM) vs. A/H3N2	Selectivity Index (SI)	Reference
2c	2,8-dimethyl	1.3	30	^{[12][13][14][15]}
TBHQ	(Reference compound)	-	-	^[3]
Arbidol	(Reference compound)	-	-	^[3]

Signaling Pathway: Influenza Virus Entry and HA-Mediated Fusion

The diagram below illustrates the entry of the influenza virus into a host cell and the critical step of HA-mediated membrane fusion, which is the target of the described inhibitors.

Influenza Virus Entry and HA-Mediated Fusion

Extracellular Space

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Influenza Virus Entry and Inhibition

Experimental Protocols

This protocol is a general procedure for the one-pot cyclocondensation reaction to form spirothiazolidinones.^[16]

Materials:

- Appropriate 4-tert-butyl-substituted benzohydrazide
- Cyclic ketone (e.g., 4-tert-butylcyclohexanone)
- Thioglycolic acid or 2-mercaptopropionic acid
- Toluene
- Dean-Stark apparatus
- Saturated sodium bicarbonate solution

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 4-tert-butyl-substituted benzohydrazide (1 equivalent) and the cyclic ketone (2 equivalents) in toluene.
- Reflux the mixture for 1-2 hours, collecting the water that is formed.
- Cool the reaction mixture slightly and add the mercaptoalkanoic acid (2 equivalents).
- Resume refluxing and continue for 6-8 hours, or until the reaction is complete as monitored by TLC.
- Remove the toluene under reduced pressure.
- To the resulting residue, add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.
- Allow the mixture to stand, which may require refrigeration, until a solid precipitate forms.

- Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure spirothiazolidinone derivative.

This assay determines the ability of a compound to prevent virus-induced agglutination of red blood cells (RBCs).[\[8\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- V-bottom 96-well microtiter plates
- Influenza virus stock with a known hemagglutination (HA) titer
- Chicken or turkey red blood cells (RBCs), washed and prepared as a 0.5% (v/v) suspension in PBS
- Phosphate-buffered saline (PBS)
- Test compounds dissolved in PBS (or DMSO and then diluted in PBS)

Procedure:

- Determine the Hemagglutination (HA) Titer of the Virus:
 - Perform a serial two-fold dilution of the virus stock in PBS across the wells of a 96-well plate.
 - Add the 0.5% RBC suspension to each well.
 - Incubate at room temperature for 30-60 minutes.
 - The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination of the RBCs (indicated by a uniform reddish suspension).
- Hemagglutination Inhibition (HI) Assay:
 - In a new 96-well plate, add 25 μ L of PBS to all wells.

- Add 25 μ L of the test compound to the first well of a row and perform serial two-fold dilutions across the row.
- Add 4 HA units of the virus (diluted based on the previously determined HA titer) to each well containing the test compound.
- Include a virus-only control (no compound) and an RBC-only control (no virus or compound).
- Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the virus.
- Add 50 μ L of the 0.5% RBC suspension to all wells.
- Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
- Read the results. Inhibition of hemagglutination is observed as a tight button of RBCs at the bottom of the well, similar to the RBC-only control. Agglutination appears as a diffuse lattice of RBCs.
- The HI titer of the compound is the highest dilution that completely inhibits hemagglutination. The EC_{50} can be calculated from a dose-response curve of compound concentration versus inhibition.

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